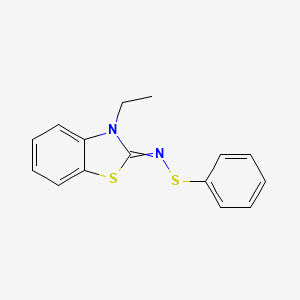
3-Ethyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime typically involves the reaction of 3-ethyl-1,3-benzothiazol-2(3H)-one with phenyl isothiocyanate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxime group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound could also affect cellular pathways involved in processes like cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
2-Mercaptobenzothiazole: Used as a rubber vulcanization accelerator and has antimicrobial properties.
6-Ethoxy-2-benzothiazolamine: Investigated for its potential therapeutic effects.
Uniqueness
3-Ethyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime is unique due to the presence of the thioxime group, which can impart distinct chemical and biological properties. This functional group may enhance the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
61322-56-3 |
|---|---|
Molecular Formula |
C15H14N2S2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-ethyl-N-phenylsulfanyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C15H14N2S2/c1-2-17-13-10-6-7-11-14(13)18-15(17)16-19-12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
FNUJPVVVTAGZTE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















